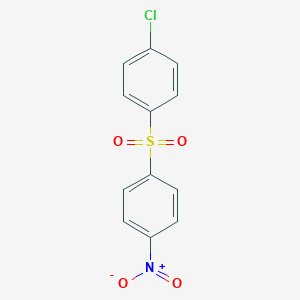

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO4S/c13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMJWBJCNUSXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332588 | |

| Record name | p-Chlorophenyl p-nitrophenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39055-84-0 | |

| Record name | 1-Chloro-4-[(4-nitrophenyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39055-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorophenyl p-nitrophenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Sulfonylation

The primary synthetic route involves the reaction of 1-chloro-4-nitrobenzene with 4-nitrobenzenesulfonyl chloride under basic conditions. Pyridine is employed as both a catalyst and acid scavenger, facilitating the nucleophilic aromatic substitution (SNAr) mechanism.

Procedure :

-

Reactants :

-

1-Chloro-4-nitrobenzene (1.0 equiv)

-

4-Nitrobenzenesulfonyl chloride (1.1 equiv)

-

Pyridine (2.0 equiv, anhydrous)

-

-

Conditions :

-

Solvent: Dichloromethane (DCM) or toluene

-

Temperature: Reflux (80–100°C)

-

Duration: 12–24 hours

-

-

Workup :

-

The mixture is cooled, diluted with ice-cold water, and extracted with DCM.

-

The organic layer is dried over MgSO₄ and concentrated.

-

-

Purification :

-

Recrystallization from ethanol/water (3:1 v/v) yields pale-yellow crystals (mp 148–150°C).

-

Yield : 68–75%

Purity : ≥95% (HPLC)

Alternative Solvent Systems

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing intermediates. However, they require stringent drying to prevent hydrolysis of the sulfonyl chloride.

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DCM | 24 | 68 |

| DMF | 8 | 72 |

| Toluene | 18 | 70 |

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial protocols prioritize throughput and safety. Continuous flow reactors (CFRs) enable precise temperature control and reduced side-product formation:

-

Residence Time : 30–60 minutes

-

Temperature : 120°C

-

Pressure : 3–5 bar

Advantages :

-

20% higher yield compared to batch processes.

-

Reduced solvent consumption (50% less DCM).

Catalytic Enhancements

Lewis acids (e.g., AlCl₃) accelerate sulfonylation by activating the sulfonyl chloride:

| Catalyst | Loading (mol%) | Yield (%) |

|---|---|---|

| None | – | 68 |

| AlCl₃ | 5 | 82 |

| FeCl₃ | 5 | 78 |

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

-

Formation of Sulfonic Acid Intermediate :

-

Deprotonation and Rearomatization :

Pyridine neutralizes HCl, shifting equilibrium toward product formation.

Quality Control and Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃):

δ 8.45 (d, J = 8.8 Hz, 2H, Ar-H), 8.10 (d, J = 8.8 Hz, 2H, Ar-H), 7.95 (d, J = 8.8 Hz, 2H, Ar-H), 7.65 (d, J = 8.8 Hz, 2H, Ar-H). -

IR (KBr):

1352 cm⁻¹ (S=O asym stretch), 1530 cm⁻¹ (NO₂ stretch).

Purity Assessment

| Method | Parameter | Result |

|---|---|---|

| HPLC | Retention Time | 12.3 min |

| TLC | Rf | 0.45 (Hex:EA 3:1) |

Chemical Reactions Analysis

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide, methoxide, or amine groups, leading to the formation of corresponding substituted products.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid, resulting in the formation of 1-chloro-4-((4-aminophenyl)sulfonyl)benzene.

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like iron powder, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it valuable in various organic synthesis reactions.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development, particularly in designing molecules with specific biological activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene involves its ability to undergo nucleophilic substitution reactions. The chlorine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile.

In biological systems, the compound can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfonyl group can form covalent bonds with amino acid residues, leading to changes in protein structure and function.

Comparison with Similar Compounds

4,4′-Dinitrodiphenyl Sulfone (CAS: 1228-53-1)

- Structure : Two benzene rings linked by a sulfonyl group, each bearing a nitro group at the para position.

- Key Differences: The presence of dual nitro groups enhances electron-withdrawing effects, increasing thermal stability compared to mono-nitro analogs.

- Applications : Used as a high-temperature stabilizer in polymers and intermediates in explosives .

4-Chlorophenyl Phenyl Sulfone (Sulphenone; CAS: 80-00-2)

1-Chloro-4-[(dichloromethyl)sulfonyl]benzene (CAS: 32748-30-4)

- Structure : Features a dichloromethyl (–CHCl₂) group attached to the sulfonyl moiety.

- Key Differences : The dichloromethyl group introduces steric hindrance and increases molecular weight (259.54 g/mol), affecting solubility and reactivity.

- Physical Data : Melting point: 119–120°C; Density: 1.56 g/cm³ .

p-Chlorophenyl Chloromethyl Sulfone (CAS: 5943-04-4)

- Structure : A chloromethyl (–CH₂Cl) group is bonded to the sulfonyl group.

- Key Differences : The chloromethyl substituent enables nucleophilic substitution reactions, making it a versatile intermediate.

- Synthesis : Prepared via sulfonation of chloromethyl precursors or thioether oxidation .

Comparative Physical and Spectral Data

Biological Activity

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene, also known as C12H8ClNO4S , is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure features a chloro group and a nitrophenyl sulfonyl moiety, which are critical for its interactions with biological targets.

- Molecular Formula : C12H8ClNO4S

- Molecular Weight : 303.71 g/mol

- CAS Number : 458974

- IUPAC Name : 1-chloro-4-(4-nitrophenylsulfonyl)benzene

The biological activity of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The nitrophenyl group enhances its electrophilic properties, allowing it to participate in nucleophilic substitutions and other reactions that can inhibit enzymatic activities.

Antimicrobial Activity

Research indicates that compounds similar to 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting folate synthesis pathways.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene | 10 | Staphylococcus aureus |

| Sulfanilamide | 5 | Escherichia coli |

Table 1: Antimicrobial activity of selected compounds

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cells by activating caspase pathways. The mechanism involves the inhibition of specific kinases involved in cell proliferation.

Case Study :

In a study involving various cancer cell lines, 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene demonstrated IC50 values ranging from 5 µM to 15 µM, indicating moderate potency against breast and colon cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the nitro group is essential for enhancing its reactivity and binding affinity to biological targets. Modifications in the sulfonamide moiety can lead to variations in potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency |

| Alteration of the alkyl chain length | Variable effects on solubility |

Table 2: Structure-activity relationship insights

Toxicological Profile

While exploring the biological activities, it is crucial to assess the toxicological profile of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene. Preliminary studies indicate low acute toxicity; however, further investigations are necessary to evaluate chronic exposure effects.

Q & A

Q. What are the common synthetic routes for 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene?

- Methodological Answer : The compound is typically synthesized via sulfonation reactions. A key precursor is 4-nitrobenzenesulfonyl chloride (CAS 98-74-8), which reacts with chlorobenzene derivatives under controlled conditions. For example, coupling reactions involving nucleophilic aromatic substitution (SNAr) can be employed, where the sulfonyl chloride reacts with a chlorobenzene derivative in the presence of a base (e.g., KOH or NaH) to facilitate deprotonation and substitution . Purification often involves recrystallization from polar aprotic solvents like dichloromethane or ethanol.

Q. What spectroscopic techniques are recommended for structural elucidation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the presence of aromatic protons and carbons, with deshielding effects observed for protons adjacent to electron-withdrawing sulfonyl and nitro groups.

- IR Spectroscopy : Strong absorption bands near 1350–1300 cm (asymmetric S=O stretch) and 1530–1500 cm (NO stretch) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides accurate molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with sulfonyl and nitro functional groups .

Q. How can solubility and stability profiles be determined for this compound?

- Methodological Answer : Solubility is assessed in a range of solvents (e.g., DMSO, ethanol, hexane) using gravimetric or UV-Vis methods. Stability studies involve monitoring degradation under varying pH, temperature, and light exposure via HPLC or TLC. Computational tools like the estimated Henry's Law constant (analogous to methods in ) can predict environmental mobility, while experimental K (octanol-water partition coefficient) measurements inform lipophilicity .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfonation in the presence of competing nitro groups?

- Methodological Answer : Nitro groups are strongly electron-withdrawing, which can deactivate the aromatic ring toward electrophilic sulfonation. To overcome this:

- Use high-temperature conditions (80–120°C) to enhance reactivity.

- Employ Lewis acid catalysts (e.g., AlCl) to stabilize transition states.

- Substitute traditional sulfonating agents (e.g., HSO) with milder reagents like 4-nitrobenzenesulfonyl chloride to reduce side reactions .

- Monitor reaction progress with in-situ FTIR or Raman spectroscopy to detect intermediate sulfonic acids.

Q. How can crystallographic data contradictions (e.g., polymorphism) be resolved using SHELX programs?

- Methodological Answer : SHELXL is widely used for refining crystal structures. For polymorphic forms:

- Collect high-resolution X-ray diffraction data (resolution ≤ 0.8 Å) to resolve atomic positions.

- Use TWIN commands in SHELXL to model twinned crystals, common in sulfonamide derivatives.

- Validate hydrogen bonding networks (e.g., sulfonyl-oxygen interactions) via Hirshfeld surface analysis .

- Cross-reference with computational predictions (DFT-optimized geometries) to verify bond lengths and angles .

Q. What computational strategies model the electronic effects of nitro and sulfonyl groups on reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The nitro group lowers HOMO energy, reducing aromatic ring reactivity, while the sulfonyl group enhances charge localization.

- Molecular Dynamics (MD) : Simulate solvation effects using force fields like OPLS-AA or CHARMM. For aqueous systems, the TIP4P water model () accurately reproduces hydrogen-bonding interactions .

- QTAIM (Quantum Theory of Atoms in Molecules) : Analyze bond critical points to quantify sulfonyl-nitro electronic interactions .

Q. How can conflicting spectroscopic data (e.g., NOESY vs. ROESY) be reconciled for conformational analysis?

- Methodological Answer :

- 2D NOESY : Detects through-space dipolar couplings (<5 Å) to identify spatial proximity of aromatic protons.

- ROESY (Rotating-frame Overhauser Effect Spectroscopy) : Useful for mid-sized molecules with slower tumbling rates.

- Dynamic NMR : Resolve rotational barriers of sulfonyl groups by variable-temperature experiments. For example, coalescence temperatures can be used to calculate activation energies for restricted rotation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.